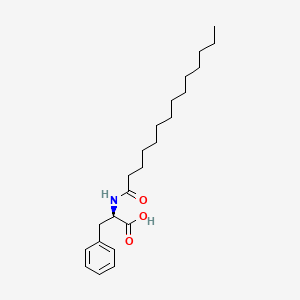

D-Phenylalanine, N-(1-oxotetradecyl)-

Description

Contextual Significance of N-Acylated Amino Acids

N-acylated amino acids are a class of molecules where a fatty acid is attached to the amino group of an amino acid. This structural modification imparts an amphipathic nature to the molecule, granting it unique physicochemical properties that are of considerable interest in various scientific fields. These derivatives are members of the broader family of fatty acid amides, which are recognized for their important biological roles. nih.gov

The acylation process, particularly with long-chain fatty acids, significantly increases the lipophilicity of the amino acid. This alteration can influence the molecule's ability to interact with and traverse cellular membranes, engage with hydrophobic pockets of proteins, and participate in signaling pathways. nih.govnih.gov For instance, N-myristoylation, the attachment of a C14 fatty acid (myristate), is a known protein modification that can anchor proteins to membranes and mediate protein-protein interactions, which are crucial for intracellular signal transduction. nih.gov The study of synthetic N-acylated amino acids helps to understand these native biological processes and to develop new molecules with tailored properties for research and therapeutic applications.

The Role of D-Amino Acids in Biological Systems and Synthetic Chemistry

For a long time, D-amino acids, the non-superimposable mirror images (enantiomers) of the more common L-amino acids, were considered unnatural and of minor importance. nih.gov However, it is now well-established that D-amino acids are integral to the biology of many organisms. mdpi.com In bacteria, they are key components of the peptidoglycan cell wall, providing resistance to most proteases that are specific for L-amino acids. nih.gov D-amino acids are also involved in bacterial processes such as biofilm regulation and spore germination. researchgate.net

In more complex organisms, including humans, D-amino acids are found to play roles in the nervous system as neurotransmitters or neuromodulators. nih.gov Their presence has been linked to various physiological and pathological states, making them potential biomarkers for diseases. nih.gov

From a synthetic chemistry perspective, the incorporation of D-amino acids into peptides is a critical strategy in drug design. Peptides containing D-amino acids are less susceptible to enzymatic degradation by proteases, which increases their metabolic stability and prolongs their therapeutic effect. researchgate.net This has made D-amino acids, including D-phenylalanine, highly valuable chiral building blocks in the synthesis of pharmaceuticals like antibiotics and chemotherapeutic agents. plos.org

Rationale for Investigating D-Phenylalanine, N-(1-oxotetradecyl)-: An Academic Perspective

The investigation of D-Phenylalanine, N-(1-oxotetradecyl)-, also known as N-myristoyl-D-phenylalanine, is driven by the convergence of the properties of its constituent parts. As a synthetic compound, it combines the increased metabolic stability conferred by the D-amino acid scaffold with the enhanced lipophilicity and potential for membrane interaction from the N-terminal myristoyl group. nih.gov

This compound is of particular interest as a potential inhibitor of N-myristoyltransferase (NMT), an enzyme that catalyzes the attachment of myristate to proteins. nih.govnih.gov Since many proteins involved in oncogenic signaling require myristoylation for their function, NMT has emerged as a promising target for anticancer drug development. nih.gov The inhibitory activity of N-acylated amino acids against NMT provides a strong rationale for synthesizing and evaluating derivatives like N-myristoyl-D-phenylalanine. One study reported an inhibitory concentration (IC₅₀) of 0.2 mM for myristoylphenylalanine on NMT activity from L1210 microsomes, although the specific stereoisomer was not detailed.

Furthermore, the structural similarity of N-acylated amino acids to components of bacterial cell membranes suggests potential antimicrobial applications. nih.gov The introduction of a phenylalanine residue into antimicrobial peptides has been shown to enhance selective antibacterial activity. nih.gov Therefore, academic research into D-Phenylalanine, N-(1-oxotetradecyl)- aims to explore its potential as a selective enzyme inhibitor or a novel antimicrobial agent, leveraging its unique chemical architecture. nih.gov

Historical Context of N-Acylation in Peptide and Amino Acid Research

The chemical modification of amino acids by N-acylation has a long history in peptide chemistry. Initially, protecting groups were developed to temporarily block the N-terminal amine of an amino acid to allow for controlled, stepwise peptide synthesis. The tert-butoxycarbonyl (Boc) group is a classic example of such a protecting group. This foundational work in peptide synthesis paved the way for the creation of complex synthetic peptides and peptidomimetics.

Beyond its use as a protecting group strategy, N-acylation became recognized as a critical modification in native biological systems. Over 80% of proteins in eukaryotes are N-acetylated, a modification that can protect against degradation. The discovery of protein N-myristoylation as a vital lipid modification that governs protein localization and function further broadened the interest in N-acylated amino acids. nih.govnih.gov This led to the synthesis of N-acylated amino acids not just as intermediates in peptide synthesis, but as standalone molecules for investigating and modulating biological processes. The development of methods to synthesize N-acylated amino acids, such as the reaction of an amino acid with an acyl chloride or anhydride (B1165640), has been central to this research.

Interactive Data Tables

Physicochemical Properties of Phenylalanine Derivatives

| Property | D-Phenylalanine | DL-Phenylalanine | D-Phenylalanine, N-(1-oxotetradecyl)- |

| CAS Number | 673-06-3 | 150-30-1 | Not widely available |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ | C₂₃H₃₇NO₃ |

| Molecular Weight | 165.19 g/mol | 165.19 g/mol | 375.58 g/mol |

| Appearance | Needles or prisms | White crystalline platelets | Data not available |

| Solubility | Data not available | Soluble in water | Data not available |

Note: Specific experimental data for D-Phenylalanine, N-(1-oxotetradecyl)- is limited in publicly accessible literature. Properties are derived from its chemical structure.

Properties

IUPAC Name |

(2R)-3-phenyl-2-(tetradecanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO3/c1-2-3-4-5-6-7-8-9-10-11-15-18-22(25)24-21(23(26)27)19-20-16-13-12-14-17-20/h12-14,16-17,21H,2-11,15,18-19H2,1H3,(H,24,25)(H,26,27)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNNQTYRJPFJGX-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181684 | |

| Record name | D-Phenylalanine, N-(1-oxotetradecyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272123-01-0 | |

| Record name | D-Phenylalanine, N-(1-oxotetradecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0272123010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Phenylalanine, N-(1-oxotetradecyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Stereochemical Control for D Phenylalanine, N 1 Oxotetradecyl and Analogues

Strategies for N-Acylation of D-Phenylalanine

The N-acylation of D-phenylalanine with a tetradecanoyl (myristoyl) group is the cornerstone for synthesizing the target compound. This process involves forming a stable amide bond between the amino group of D-phenylalanine and the carboxyl group of myristic acid.

Optimized Amide Bond Formation Protocols for N-(1-oxotetradecyl) Derivatization

Several protocols have been optimized to achieve high yields and purity in the N-acylation of D-phenylalanine. These methods range from classic chemical reactions to advanced enzymatic catalysis.

One of the most common methods is a variation of the Schotten-Baumann reaction, where D-phenylalanine is treated with myristoyl chloride (the acyl chloride of myristic acid) in a basic aqueous solution. The base neutralizes the hydrogen chloride byproduct and deprotonates the amino acid, facilitating the nucleophilic attack on the acyl chloride. A similar approach involves the in-situ generation of the acyl halide from myristic acid using reagents like thionyl chloride before adding it to a suspension of the amino acid. google.com

Modern peptide coupling reagents offer a more direct and often milder alternative, allowing the direct condensation of myristic acid with D-phenylalanine. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or water-soluble variants, phosphonium (B103445) salts like PyBOP® (benzotriazolyloxy-tris[pyrrolidino]-phosphonium hexafluorophosphate), and uronium salts like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). researchgate.netmdpi.com Propanephosphonic acid anhydride (B1165640) (T3P®) has also been effectively used as a coupling reagent, often in combination with a non-nucleophilic base like pyridine (B92270). researchgate.netmdpi.com

Enzymatic approaches provide a highly specific and environmentally benign route. N-myristoyltransferases (NMTs), for instance, catalyze the transfer of myristate from an activated donor, myristoyl-Coenzyme A (myristoyl-CoA), to the N-terminal amino group of a peptide or amino acid. nih.gov While naturally occurring NMTs typically target glycine (B1666218), engineered enzymes could potentially be developed for specific D-amino acid substrates.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acyl Chloride (Schotten-Baumann) | Myristoyl Chloride, NaOH or Pyridine | Aqueous or biphasic system, 0°C to RT | High reactivity, inexpensive reagents | Harsh conditions, potential for side reactions and racemization |

| Peptide Coupling Reagents | Myristic Acid, Coupling Agent (e.g., TBTU, PyBOP®, T3P®), Base (e.g., DIPEA, Pyridine) | Anhydrous organic solvent (e.g., DCM, DMF), 0°C to RT | Milder conditions, high yields, broad applicability | Cost of reagents, requires careful control to prevent racemization researchgate.netmdpi.com |

| Enzymatic Acylation | Myristoyl-CoA, N-Myristoyltransferase (NMT) | Aqueous buffer, physiological pH and temperature | High stereospecificity, environmentally friendly | Enzyme cost and availability, substrate specificity may require protein engineering nih.gov |

Stereoselective Synthetic Pathways for D-Enantiomer Preservation

A primary challenge in the synthesis of N-acyl-D-amino acids is the preservation of the stereochemical integrity of the chiral α-carbon. The acidic α-proton of the amino acid is susceptible to abstraction under basic conditions, especially when the carboxyl group is activated, which can lead to racemization through the formation of a planar azlactone (oxazolone) intermediate. mdpi.com

The choice of base and coupling agent is critical to minimizing racemization. Studies on the amidation of N-acetyl-phenylalanine have shown that sterically hindered bases like diisopropylethylamine (DIPEA) can significantly promote racemization, whereas less hindered bases like pyridine are more effective at preserving stereochemistry. mdpi.com This is because the bulkier base is less able to deprotonate the carboxylic acid for activation but is still capable of abstracting the α-proton from the activated intermediate.

To circumvent racemization, one strategy is to perform the N-acylation first on unprotected D-phenylalanine, yielding N-(1-oxotetradecyl)-D-phenylalanine, which can then be used in subsequent reactions. Research has shown that racemization primarily occurs during the activation and coupling of the amino acid's carboxyl group, not during the initial N-acylation step. researchgate.net For example, the reaction of D-phenylalanine with an acyl chloride can proceed with high enantiomeric purity (e.g., 99.1% ee). researchgate.net

Enzymatic methods are inherently stereoselective and thus offer an excellent pathway for preserving the D-enantiomer configuration. nih.gov Enzymes such as D-amino acid amidases or engineered lipases can catalyze the formation of the amide bond with absolute stereospecificity, completely avoiding the risk of racemization. nih.gov

Synthesis of D-Phenylalanine, N-(1-oxotetradecyl)- Analogues and Derivatives for Structure-Activity Relationship Studies

To investigate structure-activity relationships (SAR), analogues of the parent compound are synthesized by modifying the acyl chain or the phenylalanine moiety.

Modification of the Acyl Chain Length and Saturation

Analogues with different lipophilic characteristics can be readily synthesized by substituting myristic acid with other fatty acids in the N-acylation protocols described in section 2.1.1. The length and degree of saturation of the acyl chain can be varied to probe its effect on biological activity.

| Acyl Group Name | Carbon Chain | Source Fatty Acid | Resulting Analogue Name |

|---|---|---|---|

| Lauroyl | C12:0 | Lauric Acid | D-Phenylalanine, N-(1-oxododecyl)- |

| Palmitoyl (B13399708) | C16:0 | Palmitic Acid | D-Phenylalanine, N-(1-oxohexadecyl)- |

| Stearoyl | C18:0 | Stearic Acid | D-Phenylalanine, N-(1-oxooctadecyl)- |

| Oleoyl | C18:1 | Oleic Acid | D-Phenylalanine, N-(9Z-1-oxooctadecenyl)- |

The synthesis simply involves replacing myristoyl chloride or myristic acid with the corresponding acyl chloride (e.g., lauroyl chloride, palmitoyl chloride) or carboxylic acid in the chosen synthetic route. google.com

Substituent Effects on the Phenylalanine Moiety

To explore the electronic and steric effects of the aromatic side chain, analogues can be prepared using substituted D-phenylalanine derivatives as starting materials. These derivatives can feature electron-donating or electron-withdrawing groups at various positions on the phenyl ring.

The synthesis begins with the appropriately substituted D-phenylalanine (e.g., D-4-chlorophenylalanine, D-3-trifluoromethylphenylalanine, D-4-nitrophenylalanine), which is then N-acylated with myristic acid using the methods outlined previously. The synthesis of these non-canonical D-amino acids can be achieved through various biocatalytic or chemical methods, such as the asymmetric hydroamination of substituted cinnamic acids using engineered phenylalanine ammonia-lyases (PALs). nih.govnih.gov

| Substituent on Phenyl Ring | Starting Amino Acid | Resulting Analogue Name |

|---|---|---|

| 4-Chloro | D-4-Chlorophenylalanine | D-4-Chlorophenylalanine, N-(1-oxotetradecyl)- |

| 4-Nitro | D-4-Nitrophenylalanine | D-4-Nitrophenylalanine, N-(1-oxotetradecyl)- |

| 3-Trifluoromethyl | D-3-(Trifluoromethyl)phenylalanine | D-3-(Trifluoromethyl)phenylalanine, N-(1-oxotetradecyl)- |

| 4-Methoxy | D-4-Methoxyphenylalanine | D-4-Methoxyphenylalanine, N-(1-oxotetradecyl)- |

Chiral Purity and Enantiomeric Excess Determination in Synthetic Products

Verifying the chiral purity of the final product is essential to ensure that the desired D-enantiomer is present and to quantify any racemization that may have occurred during synthesis. Enantiomeric excess (ee) is the measure of this purity. numberanalytics.com

The most widely used technique for determining enantiomeric excess is Chiral High-Performance Liquid Chromatography (HPLC) . nih.govskpharmteco.com This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers (N-myristoyl-D-phenylalanine and N-myristoyl-L-phenylalanine), causing them to elute at different retention times. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram. numberanalytics.com Modern chiral columns are compatible with reverse-phase conditions, making them suitable for a wide range of molecules. skpharmteco.com

Enantiomeric Excess (ee) % = |([D] - [L]) / ([D] + [L])| * 100

Where [D] and [L] are the concentrations or peak areas of the D- and L-enantiomers, respectively.

Another powerful technique is Capillary Electrophoresis (CE) , which uses a chiral selector mixed into the background electrolyte. nih.gov For instance, sulfated β-cyclodextrins have been shown to be effective chiral selectors for separating phenylalanine enantiomers and their derivatives, allowing for precise quantification of optical purity. nih.gov

| Enantiomer | Retention Time (min) | Peak Area | Calculated ee (%) |

|---|---|---|---|

| N-myristoyl-L-phenylalanine | 12.5 | 1,500 | 98.0% |

| N-myristoyl-D-phenylalanine | 14.8 | 148,500 |

Enzymatic Synthesis and Biocatalytic Approaches for D-Phenylalanine, N-(1-oxotetradecyl)-

The synthesis of N-acyl-D-amino acids, including D-Phenylalanine, N-(1-oxotetradecyl)-, through enzymatic and biocatalytic methods offers significant advantages over traditional chemical routes, primarily due to the high stereoselectivity, mild reaction conditions, and reduced environmental impact of biocatalysts. mdpi.comnih.gov These approaches are centered on the use of enzymes to control the stereochemistry at the α-carbon, ensuring the production of the desired D-enantiomer with high purity. nih.govnih.gov The primary enzymatic strategies involve the kinetic resolution of racemic mixtures and the direct stereoselective acylation of the D-amino acid.

Enzymes such as lipases and proteases are widely employed for the formation of the amide bond between the amino group of D-phenylalanine and the carboxyl group of 1-oxotetradecanoic acid (myristic acid). mdpi.com Lipases, in particular, are versatile catalysts for this transformation and can function in non-aqueous environments, which is often necessary to solubilize the long-chain fatty acid substrate. mdpi.com

One prominent biocatalytic strategy is the enzymatic kinetic resolution of a racemic mixture of N-(1-oxotetradecyl)-DL-phenylalanine. In this method, an enzyme selectively acts on the L-enantiomer, leaving the desired D-enantiomer unreacted and thus allowing for its separation. For instance, a serine proteinase derived from microbial sources can selectively hydrolyze the ester or amide of N-acyl-L-phenylalanine, while leaving the corresponding D-isomer intact. This high degree of stereoselectivity allows for the recovery of the N-acyl-D-phenylalanine derivative with high optical purity.

Alternatively, a more direct and atom-economical approach is the stereoselective enzymatic acylation of D-phenylalanine. This involves the use of a lipase (B570770) or a similar enzyme to catalyze the reaction between D-phenylalanine and an activated form of myristic acid, such as a myristoyl ester. The enzyme's active site accommodates the D-enantiomer preferentially, leading to the specific formation of D-Phenylalanine, N-(1-oxotetradecyl)-. The choice of solvent system is critical in this process; biphasic systems or organic solvents are often employed to facilitate the reaction. mdpi.com

Recent advancements in biotechnology have also enabled the development of multi-enzymatic cascade reactions for the synthesis of D-amino acids from achiral precursors. rsc.orgresearchgate.net These one-pot systems can convert a simple starting material into the target D-amino acid with high enantiomeric excess, which can then be subjected to N-acylation. rsc.org For example, a cascade involving an L-amino acid deaminase and a D-amino acid dehydrogenase can effectively convert L-phenylalanine into D-phenylalanine, which is then available for subsequent enzymatic acylation. rsc.org

The table below summarizes findings from research on the enzymatic synthesis of related N-acyl-phenylalanine derivatives, illustrating the types of enzymes and reaction conditions that could be applicable to the synthesis of D-Phenylalanine, N-(1-oxotetradecyl)-.

| Enzyme | Substrates | Product | Key Findings |

| Lipase from Sphingomonas sp. HXN-200 (SpL) | Butyric acid, L-phenylalaninamide | Phenylalanine butyramide | Catalyzed aminolysis in a biphasic water/n-hexane system; optimal conditions were 30 °C and pH 8.5. mdpi.com |

| Serine Proteinase (from Bacillus subtilis) | N-acetyl-DL-phenylalanine methyl ester | N-acetyl-D-phenylalanine methyl ester | Selective hydrolysis of the L-ester, yielding the D-ester with high optical purity (98%). The reaction was conducted in an aqueous medium at a pH of 7 to 8 and a temperature of 20° to 40°C. |

| D-aminoacylase Amano | N-acetyl-DL-phenylalanine derivatives | L-amino acids and N-acetyl-D-phenylalanine derivatives | Enantioselective deacetylation of the N-acetyl-DL-amino acid to yield the L-amino acid and the unreacted N-acetyl-D-amino acid derivative. semanticscholar.org |

These examples underscore the potential of biocatalysis in the stereocontrolled synthesis of D-Phenylalanine, N-(1-oxotetradecyl)- and its analogues, offering a greener and more efficient alternative to conventional chemical methods.

Molecular and Biochemical Mechanisms of Action of D Phenylalanine, N 1 Oxotetradecyl

Investigations into Cellular and Subcellular Interactions

The amphipathic nature of N-myristoyl-D-phenylalanine drives its association with and effects on cellular structures, particularly lipid membranes and intracellular organelles.

The interaction of N-(1-oxotetradecyl)-D-phenylalanine with cellular membranes is primarily governed by the physicochemical properties of its two core components: the myristoyl group and the phenylalanine residue.

The 14-carbon myristoyl chain serves as a hydrophobic anchor, facilitating the compound's insertion into the lipid bilayer of cellular membranes. nih.gov This process is a fundamental aspect of a well-known post-translational modification called N-myristoylation, where myristoyl-CoA is attached to the N-terminal glycine (B1666218) of many eukaryotic and viral proteins. researchgate.net This lipid modification increases the hydrophobicity of the target molecule, promoting stable or reversible membrane binding. nih.govnih.gov While N-(1-oxotetradecyl)-D-phenylalanine is not a protein, its myristoyl tail mimics this mechanism, allowing it to associate with membranes.

The phenylalanine component also contributes significantly to membrane interaction. Phenylalanine itself has been shown to increase membrane permeability. researchgate.net Studies indicate that phenylalanine can affect the organization of lipids within a bilayer and may form dimers within the membrane, leading to altered fluidity and transport properties. researchgate.net Furthermore, phenylalanine residues are known to play a role in the interaction of transmembrane helices, often as part of specific sequence motifs like FxxGxxxG, which can stabilize helix-helix interfaces within the membrane. nih.gov This suggests the phenyl group of the compound could engage in specific interactions with transmembrane proteins.

The combined effect is a molecule that not only anchors to membranes via its lipid tail but may also perturb the local membrane environment and interact with membrane-embedded proteins through its aromatic headgroup. Research has shown that the presence of lipids can enhance the surface adsorption capacity of molecules, which would apply to the phenylalanine portion of this compound. researchgate.net

| Component | Mechanism of Action | Primary Effect | Reference |

|---|---|---|---|

| N-(1-oxotetradecyl)- (Myristoyl) Group | Hydrophobic insertion into the lipid bilayer. | Provides a stable or reversible anchor to the cell membrane. | nih.govnih.gov |

| D-Phenylalanine Residue | Interaction with lipid headgroups and transmembrane protein domains; potential dimer formation. | Increases membrane permeability and alters local lipid organization. | researchgate.netnih.gov |

The myristoylation of proteins is a key signal for their subcellular trafficking and localization. nih.gov This lipidation can direct proteins to various compartments, including the plasma membrane, the endoplasmic reticulum (ER), and mitochondria, thereby influencing their function. nih.gov For instance, some forms of Phenylalanine Ammonia-Lyase (PAL), an enzyme in the phenylpropanoid pathway, have been found to be associated with the cytoplasmic face of the ER membrane, while others are wholly cytosolic. nih.gov

Given these principles, N-(1-oxotetradecyl)-D-phenylalanine is expected to preferentially associate with lipid-rich structures within the cell. Its myristoyl anchor would facilitate its partitioning into the membranes of organelles. This localization is critical, as it concentrates the molecule in specific microenvironments where it can interact with resident proteins and lipids, potentially modulating the function of these organelles. The specific targeting could be influenced by the charge and composition of different organellar membranes.

Modulation of Protein Conformation and Stability

The attachment of a myristoyl group to a protein, a process known as N-myristoylation, invariably alters the protein's conformation and stability. nih.gov This modification can lock a protein into a specific three-dimensional structure, often one that is optimal for its activity or for interaction with other proteins. nih.gov

A critical mechanism in this context is the "myristoyl switch." In some myristoylated proteins, the lipid tail is sequestered within a hydrophobic pocket of the protein itself. nih.gov A specific cellular signal, such as ligand binding or phosphorylation, can trigger a conformational change that exposes the myristoyl group, allowing it to insert into a nearby membrane. nih.gov For example, the kinase activity of the c-Abl protein is regulated by a 'myristoyl/phosphotyrosine' switch, where N-myristoylation helps maintain an autoinhibitory conformation. nih.gov

While N-(1-oxotetradecyl)-D-phenylalanine is a small molecule and not a protein, it can influence protein conformation by interacting with them. Its phenylalanine headgroup could bind to specific pockets on a protein surface, while the myristoyl tail could engage in hydrophobic interactions, collectively inducing a conformational shift in the target protein.

Mechanisms of Enantioselective Recognition in Biological Milieux

Biological systems are inherently chiral and often exhibit a high degree of stereospecificity. The recognition of D-amino acids, which are less common than their L-counterparts, is a specialized process. Research into artificial chiral recognition systems provides insight into how N-(1-oxotetradecyl)-D-phenylalanine might be selectively recognized.

Studies have successfully developed artificial receptors capable of distinguishing between D- and L-phenylalanine. One approach utilizes chiral amphiphilic macrocycles, such as calixarenes, which can form complexes that show a stronger affinity for D-Phe than for L-Phe, often mediated by a metal ion like copper (II). tcd.ienih.govresearchgate.net

More recently, a nanoplatform combining γ-cyclodextrin with graphene oxide was fabricated for the enantioselective labeling of D-phenylalanine. nih.gov This system demonstrated a chiral discrimination ratio (K_D/K_L) of 8.21 and was effective in the complex biological environment of zebrafish, where the fluorescence quenching effect for D-phenylalanine was 7.0-fold higher than for the L-isomer. nih.gov These findings illustrate that specific, high-affinity interactions based on the D-configuration of phenylalanine are achievable within a biological milieu, relying on precisely structured chiral pockets that engage in multi-point interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces).

| Chiral Selector System | Mechanism | Observed Selectivity | Reference |

|---|---|---|---|

| Chiral Amphiphilic Calix nih.govresorcinarene + Cu(II) | Formation of a ternary supramolecular complex. | Exhibits enantioselective recognition properties vs phenylalanine. | tcd.ienih.govresearchgate.net |

| γ-Cyclodextrin-Graphene Oxide (γ-CD-GO) Nanoplatform | Host-guest recognition within the chiral cavity of γ-cyclodextrin. | Chiral discrimination ratio (K_D/K_L) = 8.21; 7.0-fold higher fluorescence quenching for D-Phe in zebrafish. | nih.gov |

Elucidation of Signaling Pathway Modulations

Both N-myristoylation and the amino acid phenylalanine are known to be involved in the modulation of key cellular signaling pathways.

N-myristoylation is critical for the function of many signaling proteins, particularly kinases like the Src family and c-Abl, where it affects their localization and activity. nih.gov The irreversible nature of this modification often acts as a trigger, committing a protein to a specific signaling cascade. nih.gov Furthermore, studies on N-myristoyl transferase (NMT), the enzyme responsible for myristoylation, have shown that it has strict substrate requirements. Peptides with an aromatic residue like phenylalanine in the position adjacent to the N-terminal glycine are not substrates and can act as competitive inhibitors of the enzyme. elsevierpure.com This suggests that N-(1-oxotetradecyl)-D-phenylalanine is unlikely to be a substrate for NMT-mediated protein modification but could potentially interfere with NMT activity.

The phenylalanine component itself can regulate crucial metabolic signaling pathways. In bovine mammary epithelial cells, phenylalanine has been shown to modulate protein synthesis through the mTOR (mammalian target of rapamycin) and GCN2 (general control nonderepressible 2) pathways. nih.govnih.gov Phenylalanine was found to enhance casein synthesis by activating the mTOR pathway, leading to the phosphorylation of its downstream effectors 4EBP1 and S6K1. nih.govnih.gov Conversely, in the absence of phenylalanine, the GCN2 pathway is activated, leading to the phosphorylation of eIF2α, which generally suppresses protein synthesis. nih.gov Therefore, N-(1-oxotetradecyl)-D-phenylalanine, by virtue of its phenylalanine headgroup, has the potential to influence these central regulators of cell growth and metabolism.

Enzymatic Interactions and Metabolic Processing of D Phenylalanine, N 1 Oxotetradecyl

Interactions with N-Myristoyltransferase (NMT) and Related Acyltransferases

N-Myristoyltransferase (NMT) is a crucial enzyme that catalyzes the attachment of a myristoyl group (a 14-carbon saturated fatty acid) from myristoyl-CoA to the N-terminal glycine (B1666218) residue of a wide range of eukaryotic and viral proteins. nih.govnih.gov This co- and post-translational modification, known as N-myristoylation, is critical for protein-membrane interactions, signal transduction, and various cellular processes. nih.govcreative-diagnostics.com

The substrate specificity of NMT is highly stringent, which provides a basis for understanding its interaction with D-Phenylalanine, N-(1-oxotetradecyl)-. A primary requirement for NMT substrates is an N-terminal glycine residue. nih.govpnas.orgelsevierpure.com The enzyme exhibits absolute specificity for glycine at the N-terminus of its peptide substrates. nih.govpnas.org Studies using synthetic octapeptides have demonstrated that peptides with substitutions at the N-terminal glycine, including with D-amino acids, are not myristoylated. nih.govpnas.org

Furthermore, while the enzyme can tolerate a variety of amino acids at the penultimate position (position 2) to the N-terminal glycine, certain residues are not permissible. nih.gov Specifically, peptides with aromatic residues such as phenylalanine or tyrosine at this position were found to be poor substrates or not myristoylated at all. nih.gov Given that D-Phenylalanine, N-(1-oxotetradecyl)- is an N-acylated form of a D-amino acid and not a peptide with an N-terminal glycine, it is not a substrate for N-myristoylation by NMT. The formation of this compound in biological systems is therefore not catalyzed by NMT.

Recent research has expanded the known substrates of NMT to include internal lysine (B10760008) residues, a process termed lysine myristoylation. nih.govnih.gov However, this activity also appears to be specific and context-dependent within a protein structure, and does not suggest that a free, N-acylated D-amino acid would be a substrate.

While not a substrate, molecules structurally related to N-acylated amino acids can act as inhibitors of NMT. Peptides with aromatic residues at the position penultimate to the N-terminal glycine have been shown to competitively inhibit the myristoylation of true substrates. nih.govelsevierpure.com This suggests that the active site of NMT can accommodate these structures, even if they are not catalytically processed.

The inhibitory potential of compounds is often linked to their ability to bind to the enzyme's active site. nih.govnih.gov The binding affinity of inhibitors to NMT is a critical determinant of their potency. nih.gov Some potent inhibitors of NMT are peptidomimetic, incorporating unnatural amino acids or D-amino acids to enhance stability and binding. nih.gov For instance, the (S,S) stereochemistry of serine and lysine residues in certain dipeptide amide inhibitors was found to be crucial for their inhibitory activity against Candida albicans NMT, with the (R,R) enantiomers being significantly less active. duke.edu

While no specific inhibition kinetics or binding affinity data for D-Phenylalanine, N-(1-oxotetradecyl)- are available, its structural components—a D-amino acid and a myristoyl group—suggest a potential for interaction with the NMT active site. The myristoyl moiety could interact with the fatty acid binding pocket, while the D-phenylalanine portion could occupy the peptide binding site, potentially leading to competitive inhibition. However, without experimental data, this remains a hypothesis. The development of stereospecific inhibitors, such as (1R,2R)-d-NMAPPD, highlights that the chirality of interacting molecules is a critical factor for NMT inhibition. nih.gov

Specificity and Activity with D-Amino Acid Amidohydrolases and Deacylases

A more likely metabolic route for D-Phenylalanine, N-(1-oxotetradecyl)- involves enzymes that hydrolyze N-acyl-D-amino acids. N-acyl-D-amino acid amidohydrolases, also known as D-aminoacylases, are enzymes that catalyze the hydrolysis of the amide bond in N-acylated D-amino acids to yield a fatty acid and a D-amino acid. researchgate.netwikipedia.org These enzymes belong to the family of hydrolases and often employ a zinc cofactor. wikipedia.org

D-aminoacylases exhibit broad substrate specificity towards N-acyl derivatives of neutral D-amino acids, making them useful for the industrial production of optically pure D-amino acids. researchgate.netscilit.com Enzymes like the D-aminoacylase from Alcaligenes xylosoxydans subsp. xylosoxydans A-6 are known to act on a variety of N-acyl-D-amino acids. researchgate.net The primary function of these enzymes is deacylation. tamu.edu

Given these properties, it is highly probable that D-Phenylalanine, N-(1-oxotetradecyl)- would serve as a substrate for D-amino acid amidohydrolases. The enzymatic action would result in the hydrolysis of the amide bond, releasing myristic acid and D-phenylalanine.

| Enzyme Family | Action on D-Phenylalanine, N-(1-oxotetradecyl)- | Products |

| N-acyl-D-amino acid amidohydrolase (D-aminoacylase) | Hydrolysis of the N-acyl bond | Myristic Acid and D-Phenylalanine |

Studies on D-Phenylalanine N-Malonyltransferase and Associated Biotransformations

Another potential biotransformation pathway for D-amino acids involves malonylation. The existence of N-malonyl-D-phenylalanine has been reported in plants. nih.gov This suggests the presence of enzymes capable of transferring a malonyl group to the amino group of D-phenylalanine, likely a D-amino acid N-malonyltransferase.

While there is no direct evidence of D-Phenylalanine N-Malonyltransferase acting on an already N-acylated D-phenylalanine, it is conceivable that if D-Phenylalanine, N-(1-oxotetradecyl)- is first hydrolyzed to D-phenylalanine by a deacylase, the resulting free D-phenylalanine could then be a substrate for malonylation. This would represent a sequential metabolic pathway. The direct malonylation of the intact N-myristoyl-D-phenylalanine is less likely due to the already acylated amino group.

Hypothetical Metabolic Pathways and Transformations in Biological Systems

Based on the enzymatic activities discussed, a hypothetical metabolic pathway for D-Phenylalanine, N-(1-oxotetradecyl)- in a biological system can be proposed.

The primary and most probable metabolic step would be the hydrolysis of the amide bond by an N-acyl-D-amino acid amidohydrolase (D-aminoacylase) . This reaction would yield two products:

Myristic Acid : A common 14-carbon saturated fatty acid, which can enter the fatty acid metabolic pool. It can be activated to myristoyl-CoA and subsequently undergo β-oxidation for energy production or be incorporated into lipids.

D-Phenylalanine : An unnatural amino acid in most organisms. The metabolic fate of D-phenylalanine can vary. In some microorganisms, D-amino acid oxidases can convert D-phenylalanine to its corresponding α-keto acid, phenylpyruvate. nih.gov Phenylpyruvate can then enter central metabolic pathways. nih.gov In humans, D-phenylalanine is absorbed, and a small amount may be converted to L-phenylalanine. researchgate.net The majority, however, is likely excreted in the urine. researchgate.netnih.gov

A secondary, less direct pathway could involve the further metabolism of the released D-phenylalanine. As mentioned, this could include malonylation by a D-Phenylalanine N-Malonyltransferase in organisms that possess this enzyme, leading to the formation of N-malonyl-D-phenylalanine. nih.gov

The initial formation of D-Phenylalanine, N-(1-oxotetradecyl)- via NMT is considered highly unlikely due to the stringent substrate specificity of this enzyme for N-terminal glycine residues. nih.govpnas.org

Computational and Biophysical Characterization of D Phenylalanine, N 1 Oxotetradecyl

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational modeling provides powerful insights into how D-Phenylalanine, N-(1-oxotetradecyl)- interacts with biological targets, such as enzymes or cell membranes, at an atomic level.

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. For D-Phenylalanine, N-(1-oxotetradecyl)-, docking studies can identify potential binding sites and predict the binding affinity. The long, flexible N-(1-oxotetradecyl)- tail would likely favor insertion into hydrophobic pockets of a protein's active or allosteric site, while the D-phenylalanine headgroup could form specific hydrogen bonds or π-stacking interactions. Docking analyses of similar N-acyl-amino acid derivatives have been used to explore binding to various enzymes, providing a basis for rational drug design. frontiersin.org

Molecular Dynamics (MD) Simulations complement docking by modeling the dynamic behavior of the ligand-target system over time. For an amphiphilic molecule like D-Phenylalanine, N-(1-oxotetradecyl)-, MD simulations are particularly valuable for studying its interaction with and permeation across lipid bilayers, which model cell membranes.

Studies on similar molecules, such as N-acetyl-phenylalanine-amide (NAFA), have used MD simulations to describe the atomistic mechanism of passive transport across membranes like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). tandfonline.comnih.gov These simulations reveal that such molecules tend to insert into the membrane with their aromatic sidechain first and remain largely desolvated in the membrane's core. nih.gov For D-Phenylalanine, N-(1-oxotetradecyl)-, MD simulations would be crucial to calculate its diffusion constant across a membrane, determine the potential of mean force (the energy profile of permeation), and visualize how the long acyl chain anchors within the hydrophobic core of the bilayer while the D-phenylalanine headgroup orients at the interface. tandfonline.comnih.gov

| Parameter | Technique | Application to D-Phenylalanine, N-(1-oxotetradecyl)- |

| Binding Pose | Molecular Docking | Predicts orientation in a protein's binding pocket. |

| Binding Affinity | Molecular Docking | Estimates the strength of the ligand-receptor interaction. |

| Permeation Pathway | Molecular Dynamics | Simulates the path and energy barrier for crossing a lipid bilayer. |

| Conformational Changes | Molecular Dynamics | Tracks changes in the molecule and its target (e.g., protein, membrane) upon binding. |

| Diffusion Coefficient | Molecular Dynamics | Calculates the rate of movement within an aqueous or lipid environment. tandfonline.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules and guide the design of compounds with enhanced potency or selectivity. acs.org

For a class of molecules like N-acyl-D-phenylalanine derivatives, a QSAR study would involve synthesizing a library of analogs by varying the length and saturation of the acyl chain or by modifying the phenylalanine ring. The biological activity of each compound would be measured in a relevant assay (e.g., enzyme inhibition, antimicrobial activity).

The next step involves calculating molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties. For amphiphilic compounds like D-Phenylalanine, N-(1-oxotetradecyl)-, key descriptors would include:

Hydrophobicity/Lipophilicity (e.g., logP, ClogP): Critical for membrane interactions and transport, largely determined by the acyl chain.

Topological Descriptors (e.g., Molecular Connectivity Indices): Describe the size, shape, and degree of branching.

Electronic Descriptors (e.g., Dipole Moment, Partial Charges): Relate to the molecule's ability to form hydrogen bonds and electrostatic interactions.

Steric Descriptors (e.g., Molar Refractivity): Quantify the volume and bulk of the molecule.

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest and Support Vector Machines, are then used to build a model linking these descriptors to the observed activity. nih.gov QSAR studies on other amphiphilic ammonium (B1175870) salts have shown that antimicrobial activity is highly dependent on the alkyl chain length, with a clear optimal length for maximum efficacy. nih.gov A similar QSAR model for D-Phenylalanine, N-(1-oxotetradecyl)- and its analogs could reveal the ideal balance between hydrophobicity and other properties for a desired biological effect.

| Descriptor Class | Example Descriptor | Relevance for Amphiphiles |

| Lipophilicity | logP | Governs partitioning into lipid membranes and hydrophobic pockets. nih.gov |

| Electronic | Partial Atomic Charges | Defines potential for hydrogen bonding and electrostatic interactions. nih.gov |

| Topological | 4PathCount | Describes molecular fragmentation patterns and shape. |

| Constitutional | Molecular Weight | Relates to the overall size of the molecule. |

Spectroscopic Techniques for Investigating Molecular Aggregation and Interactions (e.g., UV-Vis, Fluorescence, FT-IR, AFM)

The amphiphilic nature of D-Phenylalanine, N-(1-oxotetradecyl)- strongly predisposes it to self-assemble into ordered supramolecular structures in aqueous environments, such as micelles, vesicles, or hydrogels. nih.govchemrxiv.org Spectroscopic techniques are essential for characterizing these aggregation processes and the resulting nanostructures.

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light. The D-phenylalanine component contains an aromatic ring that gives a characteristic absorption spectrum with maxima around 257-260 nm. researchgate.net While simple, UV-Vis can be used to monitor aggregation. An increase in turbidity or light scattering as aggregates form can alter the absorption baseline. Furthermore, subtle shifts in the absorption peaks can indicate π-π stacking interactions between the phenyl rings within an ordered assembly.

Fluorescence Spectroscopy: The phenylalanine residue is intrinsically fluorescent, typically emitting light around 280-290 nm when excited at approximately 260 nm. nih.govmdpi.com The fluorescence properties (intensity, quantum yield, emission maximum) are highly sensitive to the local molecular environment. Upon aggregation or binding to a protein, the phenylalanine moiety may move into a more hydrophobic environment, often leading to a shift in the emission wavelength (a "blue shift") and a change in fluorescence intensity. nih.gov This makes fluorescence a powerful tool for determining the critical aggregation concentration (CAC) and for monitoring binding events in real-time. chemrxiv.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides detailed information about the chemical bonds and secondary structure within a molecular assembly by measuring the absorption of infrared radiation. For D-Phenylalanine, N-(1-oxotetradecyl)-, key vibrational bands include:

Amide I (around 1620-1650 cm⁻¹): Corresponds mainly to the C=O stretching of the amide bond. Its position is highly sensitive to hydrogen bonding and secondary structure, making it a marker for the formation of β-sheet-like structures in self-assembled fibrils. researchgate.netresearchgate.net

Amide II (around 1530-1550 cm⁻¹): Arises from N-H bending and C-N stretching. mdpi.com

Carboxylate (COO⁻) stretch (around 1550-1610 cm⁻¹): Indicates the ionization state of the carboxylic acid group.

C-H stretching (around 2800-3000 cm⁻¹): The symmetric and asymmetric stretching of CH₂ groups in the long acyl chain provides information on its conformational order (e.g., gauche vs. trans conformers). nih.gov Studies on similar N-acyl amino acids and peptides show that the formation of hydrogels is driven by intermolecular hydrogen bonding, which is directly observable through shifts in the Amide I and II bands. mdpi.comresearchgate.net

Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique that visualizes the surface topography of materials at the nanoscale. It is not a spectroscopic method but is often used in conjunction with them. For D-Phenylalanine, N-(1-oxotetradecyl)-, AFM would be used to directly observe the morphology of the self-assembled structures, such as the formation of nanofibers, ribbons, or vesicles. nih.gov This provides direct visual evidence of the macroscopic structures that result from the molecular interactions detected by spectroscopy.

| Technique | Information Obtained | Expected Signature for D-Phenylalanine, N-(1-oxotetradecyl)- |

| UV-Vis | Electronic transitions, π-π stacking | Absorption maximum ~260 nm due to the phenyl ring. researchgate.net |

| Fluorescence | Molecular environment, binding | Intrinsic emission ~280-290 nm; shifts upon aggregation. nih.gov |

| FT-IR | Hydrogen bonding, secondary structure | Amide I/II bands reveal H-bonding in aggregates; C-H bands show chain packing. researchgate.netnih.gov |

| AFM | Nanostructure morphology | Visualization of fibers, vesicles, or other self-assembled structures. nih.gov |

Advanced NMR Spectroscopy for Structural Elucidation of Interaction Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining high-resolution structural and dynamic information of molecules in solution or in a semi-solid state (like a membrane).

1D NMR (¹H and ¹³C): A standard ¹H NMR spectrum of D-Phenylalanine, N-(1-oxotetradecyl)- would show distinct signals for the aromatic protons of the phenyl ring, the α- and β-protons of the amino acid backbone, and a series of overlapping signals for the many CH₂ groups of the acyl chain, culminating in a terminal CH₃ signal. ¹³C NMR would similarly resolve the individual carbon atoms, including the carbonyls of the amide and carboxylic acid groups.

Advanced 2D NMR: To understand complex interactions, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These experiments reveal through-bond scalar couplings, helping to assign protons within the same spin system (e.g., connecting all the protons within the D-phenylalanine residue). nmims.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This is one of the most powerful NMR techniques for structural biology. It detects through-space interactions between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds. For D-Phenylalanine, N-(1-oxotetradecyl)-, a NOESY experiment would be critical for:

Determining Aggregate Structure: Observing NOEs between protons on different molecules would confirm aggregation and provide constraints on the intermolecular arrangement.

Mapping Membrane Interactions: In the presence of lipid vesicles, NOEs between protons on the N-(1-oxotetradecyl)- chain and protons on the lipid acyl chains can precisely determine the insertion depth and orientation of the molecule within the membrane. nih.gov

Chemical Shift Perturbation (CSP): When a ligand binds to a protein, the chemical environment of the nuclei at the binding interface changes, causing their NMR signals to shift. By recording a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum of an isotopically labeled (¹⁵N or ¹³C) protein before and after adding D-Phenylalanine, N-(1-oxotetradecyl)-, one can map exactly which amino acids of the protein are involved in the interaction. beilstein-journals.orgfrontiersin.org This provides a "footprint" of the ligand on the protein surface.

Analytical Methodologies for Research Characterization of D Phenylalanine, N 1 Oxotetradecyl

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Chromatographic methods are fundamental for the purification and analysis of D-Phenylalanine, N-(1-oxotetradecyl)-, ensuring the integrity of research findings. High-Performance Liquid Chromatography (HPLC) is a principal technique, particularly for assessing chemical and enantiomeric purity.

The synthesis of N-acyl-D-phenylalanine derivatives often necessitates careful purification to remove starting materials, byproducts, and any potential enantiomeric contamination. Chiral HPLC is the gold standard for confirming the enantiomeric excess of the D-enantiomer. The choice of chiral stationary phase (CSP) is critical for achieving successful separation of the D- and L-enantiomers. Studies on similar N-acyl-phenylalanine derivatives have demonstrated the efficacy of various CSPs. For instance, the conservation of the R-configuration (D-form) in the synthesis of Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide was confirmed using chiral HPLC. nih.gov

Different types of CSPs, including cyclodextrin-based, macrocyclic glycopeptide-based (e.g., teicoplanin and ristocetin), and cyclofructan-based columns, have been successfully employed for the enantioseparation of phenylalanine and its derivatives. researchgate.net The selection of the mobile phase, which can be operated in normal-phase, reversed-phase, or polar organic modes, is tailored to the specific CSP and the physicochemical properties of the analyte. For example, a study on the HPLC separation of phenylalanine enantiomers found that teicoplanin and ristocetin-based stationary phases in reversed-phase mode provided excellent resolution. researchgate.net

In some cases, derivatization of the amino acid with a chiral derivatizing agent, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), can be used to form diastereomers that are then separable on a standard reversed-phase column. nih.gov This indirect method, coupled with HPLC-mass spectrometry, offers high sensitivity and selectivity for determining the stereochemistry of amino acids in minute quantities. nih.gov

Table 1: Exemplary Chiral HPLC Conditions for Phenylalanine Derivatives

| Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|

| Daicel Chiralcel OD-H | n-hexane/isopropanol (95:5) | UV | Enantiomeric excess determination of (S)-tert-Butyl N-(diphenylmethylene)-(3-chlorophenyl)alaninate | nih.gov |

| Daicel Chiralcel AD-H | n-hexane/isopropanol (97:3) | UV | Enantiomeric excess determination of (S)-tert-Butyl N-(diphenylmethylene)-(3-fluorophenyl)alaninate | nih.gov |

| Teicoplanin-based | Acetonitrile/water (75:25, v/v) | UV | Enantioseparation of phenylalanine enantiomers | researchgate.net |

| Ristocetin-based | Acetonitrile/water (60:40, v/v) | UV | Enantioseparation of phenylalanine enantiomers | researchgate.net |

Spectrometric Methods for Structural Confirmation and Quantitative Analysis

Spectrometric techniques are indispensable for the structural elucidation and quantification of D-Phenylalanine, N-(1-oxotetradecyl)-. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. 1H and 13C NMR spectra are used to confirm the presence of the phenylalanine and tetradecanoyl moieties by identifying the chemical shifts and coupling patterns of the protons and carbons in the molecule. columbia.eduresearchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish the connectivity between atoms within the molecule. researchgate.netuzh.ch For N-acyl amino acids, NMR is crucial for verifying that the acylation has occurred at the amino group. acs.orgacs.org

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to obtain information about its elemental composition through high-resolution mass spectrometry (HRMS). nih.gov The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide further structural confirmation by identifying characteristic fragments of the molecule. researchgate.netresearchgate.net For instance, the fragmentation of phenylalanine typically results in the loss of the carboxyl group and the formation of a stable benzyl (B1604629) cation. researchgate.net In the context of N-acylated amino acids, MS is also a powerful tool for identification and quantification in complex biological samples. researchgate.netnih.gov

Quantitative analysis can be performed using both NMR and MS. Quantitative NMR (qNMR) can determine the concentration of the compound in a solution by integrating the signal of a specific proton against a known internal standard. For MS, quantitative analysis often involves the use of isotopically labeled internal standards and techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to achieve high sensitivity and selectivity.

Development of Bioanalytical Assays for In Vitro Studies

To investigate the biological activity of D-Phenylalanine, N-(1-oxotetradecyl)-, various bioanalytical assays are developed. These in vitro assays are crucial for understanding the compound's mechanism of action and its effects on cellular processes.

Given that N-acyl amino acids have been identified as having antimicrobial properties, a common in vitro assay involves testing the compound's ability to inhibit the growth of various microorganisms. researchgate.netmdpi.com For example, studies on Nα-aroyl-N-aryl-phenylalanine amides have utilized growth inhibition assays against a panel of mycobacterial species. mdpi.com Such assays typically involve exposing the bacteria to a range of concentrations of the test compound and determining the minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth. nih.gov

The development of these assays requires careful consideration of the culture conditions for the specific organism, the solubility of the test compound, and the method for assessing growth (e.g., optical density measurements or colony-forming unit counts). The biosynthesis and metabolism of N-acylated aromatic amino acids are also areas of active research, and in vitro assays can be designed to study the enzymes involved in these pathways. nih.gov Furthermore, the interaction of the compound with specific cellular targets can be investigated using a variety of biochemical and molecular biology techniques, such as enzyme inhibition assays or reporter gene assays.

Microscopic Techniques for Observing Cellular and Subcellular Localization

Microscopic techniques are employed to visualize the distribution of D-Phenylalanine, N-(1-oxotetradecyl)- within cells and subcellular compartments. This is typically achieved by tagging the molecule with a fluorescent probe, allowing for its detection using fluorescence microscopy.

A common strategy for fluorescently labeling amino acids and their derivatives is to attach a fluorophore to the molecule. This can be done through chemical synthesis, creating a fluorescent analog of the compound of interest. For example, fluorescent derivatives of D-phenylalanine have been synthesized using dansyl chloride. mdpi.com Another approach involves the site-specific incorporation of a non-natural amino acid containing a bio-orthogonal reactive group (like an azide) into a protein of interest, which can then be labeled with a fluorescent dye. nih.gov

Once a fluorescently labeled version of D-Phenylalanine, N-(1-oxotetradecyl)- is available, it can be introduced to cultured cells. Confocal fluorescence microscopy is then used to observe its uptake, distribution, and localization within the cells. mdpi.comresearchgate.net This technique provides high-resolution images and allows for the three-dimensional reconstruction of the fluorescent signal, enabling the precise determination of whether the compound accumulates in specific organelles such as the mitochondria, endoplasmic reticulum, or the cell membrane. The myristoyl chain of the compound suggests a propensity for membrane interaction, which can be directly visualized with these methods. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| D-Phenylalanine, N-(1-oxotetradecyl)- |

| Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide |

| (S)-tert-Butyl N-(diphenylmethylene)-(3-chlorophenyl)alaninate |

| (S)-tert-Butyl N-(diphenylmethylene)-(3-fluorophenyl)alaninate |

| N-acetyl-DL-phenylalanine methyl ester |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) |

| Dansyl chloride |

Future Research Directions and Translational Perspectives in Biomedical Sciences

Exploration of Novel Biochemical Targets

Future research must prioritize the systematic identification and validation of the biochemical targets of D-Phenylalanine, N-(1-oxotetradecyl)-. The compound's structure suggests several promising areas of inquiry.

Enzyme Inhibition and Modulation : A primary avenue of investigation is the compound's potential to act as an enzyme inhibitor. ontosight.ai Given that N-myristoylation is a critical post-translational modification where N-myristoyltransferase (NMT) attaches a myristoyl group to the N-terminal glycine (B1666218) of many proteins, D-Phenylalanine, N-(1-oxotetradecyl)- could act as a competitive or allosteric inhibitor of NMTs. nih.gov Inhibition of NMT is a therapeutic strategy being explored for cancers and infectious diseases. nih.gov Other potential enzyme targets could include hydrolases or synthases involved in lipid and amino acid metabolism.

Disruption of Protein-Protein Interactions : Many N-myristoylated proteins are key components of intracellular signaling, where the myristoyl group serves as a hydrophobic anchor for membrane association or mediates protein-protein interactions. nih.gov D-Phenylalanine, N-(1-oxotetradecyl)- could potentially disrupt these interactions. For example, it could interfere with the myristoyl-binding pocket of kinases like the Abelson tyrosine kinase (Abl), a mechanism targeted by allosteric inhibitors in cancer therapy. nih.gov

Interaction with Cell Surface and Intracellular Receptors : The family of NAAAs, to which this compound belongs, includes endogenous signaling molecules that interact with receptors like the cannabinoid receptor 2 (CB2). mdpi.com Research should explore whether D-Phenylalanine, N-(1-oxotetradecyl)- can bind to and modulate G-protein coupled receptors (GPCRs) or other cell surface receptors. The parent compound, D-phenylalanine, is known to activate the intestinal GPR109B receptor in mammals, suggesting a potential starting point for investigation. medchemexpress.com

Antimicrobial Mechanisms : The structure of D-Phenylalanine, N-(1-oxotetradecyl)- suggests it may have antimicrobial properties, potentially by disrupting microbial membranes or interfering with bacterial enzymes. ontosight.ai The D-amino acid moiety is of particular interest, as D-amino acids can be incorporated into the peptidoglycan of bacterial cell walls, altering their structure. medchemexpress.com

| Potential Target Class | Specific Example(s) | Rationale / Implied Mechanism | Relevant Research Area |

| Transferase Enzymes | N-myristoyltransferases (NMTs) | Competitive or allosteric inhibition of protein lipidation. nih.gov | Oncology, Infectious Disease |

| Kinases | Src family kinases, Abl kinase | Disruption of myristate-dependent protein localization and interactions. nih.govnih.gov | Oncology, Signal Transduction |

| G-Protein Coupled Receptors | GPR109B, Cannabinoid Receptors | Mimicry of endogenous N-acyl amino acid signaling molecules. mdpi.commedchemexpress.com | Metabolism, Neuroscience |

| Bacterial Structures | Peptidoglycan Biosynthesis | Incorporation of the D-amino acid alters cell wall integrity. medchemexpress.com | Antimicrobial Development |

Strategies for Modulating Biological Functions through Chemical Design

The biological activity of D-Phenylalanine, N-(1-oxotetradecyl)- can be systematically modulated through rational chemical design to enhance potency, selectivity, and target engagement.

Acyl Chain Modification : The 14-carbon chain is a critical determinant of the compound's lipophilicity and its ability to interact with hydrophobic binding pockets. ontosight.ai Varying the length, saturation, and branching of the acyl chain can fine-tune these properties. For instance, comparing its activity to analogs like N-oleoyl-phenylalanine or N-stearoyl-phenylalanine could reveal how chain characteristics affect target binding and cellular uptake. mdpi.com

Amino Acid Scaffold Alteration : While the D-phenylalanine core is fixed for this specific compound, creating a library of analogs with different D-amino acids (e.g., D-alanine, D-valine, D-tyrosine) would elucidate the role of the side chain in target recognition. mdpi.comresearchgate.net

Aromatic Ring Substitution : The phenyl ring of the D-phenylalanine moiety is a prime site for modification. A powerful strategy involves fluorination, where substituting hydrogen atoms with fluorine can modulate the electronic properties (π-electron density) of the aromatic ring. nih.gov This can weaken or strengthen non-covalent interactions, such as those between the benzene (B151609) ring and protein residues, thereby altering the compound's conformation and biological activity. nih.gov This approach has been successfully used to modulate the structure and function of cyclic peptides containing phenylalanine. nih.gov

| Design Strategy | Modification Example | Predicted Physicochemical Effect | Potential Biological Outcome |

| Acyl Chain Variation | N-lauroyl (C12) or N-palmitoyl (C16) analogs | Alters lipophilicity and fit in binding pockets. | Modified membrane permeability and target affinity. ontosight.ai |

| Aromatic Ring Substitution | Introduction of fluorine atoms (e.g., 4-fluoro-phenylalanine). | Changes the ring's electron density. | Altered protein-ligand interactions and molecular conformation. nih.gov |

| Stereochemistry | Comparison with L-Phenylalanine, N-(1-oxotetradecyl)-. nih.gov | Different spatial arrangement of functional groups. | Altered or abolished binding to stereospecific targets like enzymes. researchgate.net |

Integration with Emerging Technologies for Advanced Research

Advancing the study of D-Phenylalanine, N-(1-oxotetradecyl)- from a single compound to a potential therapeutic lead will require the integration of modern, high-throughput technologies.

Advanced Mass Spectrometry : The detection and quantification of N-acylated compounds and their metabolites in biological systems have been significantly enhanced by recent advances in mass spectrometry. nih.gov This technology is crucial for pharmacokinetic studies and for understanding the metabolic fate of the compound.

"Omics" Approaches : To understand the global cellular response to D-Phenylalanine, N-(1-oxotetradecyl)-, proteomic and metabolomic profiling are indispensable. Techniques such as global profiling of post-translational modifications (PTMs) can reveal how the compound affects cellular signaling networks. acs.org For example, analyzing changes in the phosphorylation or succinylation of key enzymes in metabolic pathways after treatment could uncover its mechanism of action. acs.org

Computational Modeling and AI : In silico methods are becoming central to drug discovery. Computational docking can predict the binding of D-Phenylalanine, N-(1-oxotetradecyl)- to the crystal structures of potential protein targets. nrel.gov Furthermore, emerging deep learning algorithms can accelerate the design of new analogs and even predict their biological activities, streamlining the chemical design process. nrel.gov

High-Resolution Structural Biology : To understand how the compound interacts with its targets at an atomic level, techniques like X-ray crystallography and cryo-electron microscopy (Cryo-EM) are essential. nih.gov Solving the crystal structure of a target enzyme bound to the compound would provide definitive proof of interaction and a blueprint for designing more potent derivatives. nih.govnrel.gov

Addressing Unexplored Academic Questions and Research Gaps

The study of N-acyl-D-amino acids is a relatively new field, and numerous fundamental questions remain unanswered. Focusing on D-Phenylalanine, N-(1-oxotetradecyl)- can help address these broader research gaps.

Biosynthesis and Degradation : While this compound is synthetic, related endogenous N-acyl amino acids exist. ontosight.aimdpi.com The biosynthetic and degradation pathways for most N-acyl aromatic amino acids are poorly understood. nih.gov Research could investigate whether mammalian cells have enzymes, such as N-acyl-D-amino acid amidohydrolases, that can metabolize this compound. researchgate.net Understanding its metabolic stability is a critical and unexplored area.

Cellular Transport : How D-Phenylalanine, N-(1-oxotetradecyl)- crosses cell membranes and its potential reliance on specific transporters are unknown. ontosight.ai The transport mechanisms for N-acyl aromatic amino acids in general are a significant research gap. nih.gov Identifying transporters would open possibilities for targeting the compound to specific tissues or cell types.

Physiological Role of D-Amino Acid Acylation : While protein N-myristoylation of L-amino acids (specifically glycine) is well-studied, the physiological relevance of acylating a D-amino acid is almost entirely unknown. nih.govnih.gov Research on this compound could pioneer understanding in this area, exploring whether such modifications constitute a novel class of biological signaling molecules or metabolic byproducts. mdpi.com Further research is needed to fully clarify the properties and potential uses of D-Phenylalanine, N-(1-oxotetradecyl)-. ontosight.ai

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing D-Phenylalanine, N-(1-oxotetradecyl)- in laboratory settings?

- Synthesis : Acylation reactions using myristoyl chloride (or tetradecanoyl chloride) with D-phenylalanine under anhydrous conditions, typically in dichloromethane or dimethylformamide (DMF) with a base like triethylamine to drive the reaction . Purification via column chromatography or recrystallization is recommended.

- Characterization : Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) to confirm the acyl group attachment and stereochemistry, alongside High-Performance Liquid Chromatography (HPLC) for purity assessment (>98%) . Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight (e.g., C₂₃H₃₇NO₃, theoretical ~375.5 g/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.